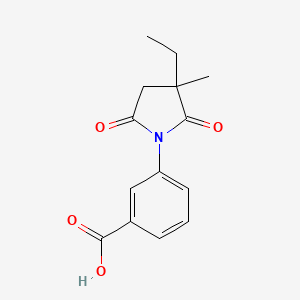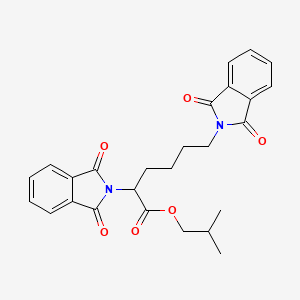
3-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of aromatic carboxylic acids through the modification of hydroxyl groups of precursor acids with different moieties, leading to the formation of complexes with varied properties. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been synthesized, demonstrating the potential for creating materials with interesting photophysical properties (Sivakumar et al., 2011). Another method involves the reaction of N-benzylideneaniline with 3-methyl-2-oxobutanedioic acid diethyl ester to produce isomeric 3-methyl-4,5-dioxo-1,2-diphenyl-3-pyrrolidinecarboxylic acid ethyl esters, highlighting the versatility in the synthesis of related compounds (Titus et al., 1990).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their properties. X-ray crystallography and spectroscopic techniques, including FTIR, 1H and 13C NMR, have been employed to confirm the structures of synthesized compounds. For example, the molecular structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were confirmed through these methods, providing insights into their conformation and stability (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their molecular structure. The ability to undergo specific reactions, such as acylation, highlights the reactivity of the pyrrolidine-2,4-diones, leading to the formation of 3-acyltetramic acids, which is significant for further chemical modifications and applications (Jones et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are key to understanding how these compounds interact in different environments. The synthesis and characterization of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, for instance, shed light on their potential toxicity and physical behavior, which is crucial for their safe handling and application (Shahid et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and limitations of these compounds. Studies such as the synthesis and spectral characterization of organotin(IV) complexes highlight the importance of understanding these chemical properties for their biological applications and potential toxicity (Shahid et al., 2005).
Applications De Recherche Scientifique
Lanthanide-based Coordination Polymers
Research has shown that aromatic carboxylic acids, including derivatives of benzoic acid, play a crucial role in the synthesis of lanthanide coordination compounds. These compounds have been explored for their photophysical properties, particularly in the context of developing new materials with specific luminescent characteristics. For instance, complexes synthesized from derivatives of benzoic acid exhibit bright green luminescence efficiencies, which are promising for solid-state lighting and display technologies (Sivakumar et al., 2011).
Supramolecular Liquid Crystals
Another research area focuses on the formation of supramolecular liquid crystals through hydrogen-bonding interactions between benzoic acid derivatives and other compounds. These studies are significant for understanding the mesophase behavior of materials, which is essential for developing advanced materials for electronic displays and other optoelectronic applications (Naoum et al., 2010).
Co-crystal Structures
Benzoic acid derivatives are also valuable in the study of co-crystal structures, which have implications for pharmaceutical development and material science. For example, research on the co-crystal structure of benzoic acid with zwitterionic l-proline demonstrates the potential for designing novel crystal structures with desired properties (Chesna et al., 2017).
Analytical Chemistry Applications
In analytical chemistry, benzoic acid derivatives have been utilized for the derivatization and analysis of phenolic acids, facilitating their identification and quantification in various samples. This application is crucial for food safety, environmental monitoring, and pharmaceutical analysis (Hušek, 1992).
Synthesis of Functionalized Pyrrolidinones
Research into the synthesis of functionalized pyrrolidinones using arylamines, ethyl glyoxylate, and acetylenedicarboxylates, with benzoic acid as a catalyst, opens up new pathways for creating pharmaceuticals and bioactive molecules. This area of study highlights the role of benzoic acid derivatives in facilitating chemical reactions for drug development (Gao et al., 2013).
Propriétés
IUPAC Name |
3-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-14(2)8-11(16)15(13(14)19)10-6-4-5-9(7-10)12(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQBUUIHAVUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)




![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)

![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)